1-(Trifluoromethyl)cyclopentan-1-ol
Description
Significance of Organofluorine Compounds in Synthetic Strategy
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, play a pivotal role in modern synthetic chemistry. wikipedia.org The strategic incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into organic molecules can dramatically alter their properties. nih.gov The trifluoromethyl group is particularly influential due to its high electronegativity, which is often described as intermediate between that of fluorine and chlorine, and its hydrophobicity. fiveable.mewikipedia.org
The introduction of a -CF3 group can lead to:
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation by enzymes like cytochrome P450. fiveable.menih.gov This increased stability can prolong the half-life and bioavailability of a drug molecule. fiveable.me
Increased Lipophilicity : The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption. nih.govalfa-chemistry.com
Modulation of Electronic Properties : As a strong electron-withdrawing group, the -CF3 moiety can significantly influence the acidity or basicity (pKa) of nearby functional groups, thereby altering their reactivity and binding interactions with biological targets. fiveable.mewikipedia.org
Improved Binding Affinity : The unique steric and electronic properties of the trifluoromethyl group can lead to stronger and more selective binding to target enzymes or receptors. nih.gov
These beneficial modifications have led to the widespread use of organofluorine compounds in various sectors. An estimated 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine. wikipedia.orgtaylorandfrancis.com Notable examples of drugs containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The process of introducing a trifluoromethyl group into a molecule is known as trifluoromethylation and is an active area of research. wikipedia.org
Overview of Cyclic Alcohol Structures with Fluorine Substitution
Cyclic alcohols that bear fluorine substituents are valuable building blocks in organic synthesis. The synthesis of these compounds, particularly α-trifluoromethyl alcohols, is often achieved through the nucleophilic trifluoromethylation of a corresponding carbonyl group (an aldehyde or ketone). nih.gov A common and effective method involves the use of (trifluoromethyl)trimethylsilane (B129416) (CF3Si(CH3)3), also known as the Ruppert-Prakash reagent, which serves as a source of the nucleophilic trifluoromethyl group. nih.govmdpi.commdpi.com
The synthesis of chiral trifluoromethylated alcohols is of particular interest, as chirality is a crucial factor in the biological activity of many pharmaceutical compounds. rsc.org For instance, chiral α-trifluoromethyl-β-amino alcohols have been shown to enhance the stereoselectivity of certain chemical reactions. mdpi.com Research has demonstrated the successful synthesis of various trifluoromethylated cyclic alcohols, including derivatives of natural monoterpenoids like nopinone, verbanone, and camphorquinone. mdpi.comnih.gov These syntheses often proceed with high chemo- and stereoselectivity. mdpi.comnih.gov The development of methods for creating these structures, including trifluoromethyl-substituted cyclopropanes, continues to be an important focus in synthetic chemistry. researchgate.net
Research Significance of 1-(Trifluoromethyl)cyclopentan-1-ol in Modern Synthetic Chemistry
This compound is a tertiary alcohol that serves as a key example of a trifluoromethylated cyclic alcohol. Its structure combines a five-membered cyclopentane (B165970) ring with a hydroxyl group and a trifluoromethyl group attached to the same carbon atom.
| Property | Value |
| Chemical Formula | C6H9F3O |
| Molecular Weight | 154.13 g/mol |
| CAS Number | 737765-57-0 |
| Boiling Point (Predicted) | 127.5 ± 35.0 °C |
| Density (Predicted) | 1.315 ± 0.06 g/cm³ |
| pKa (Predicted) | 12.60 ± 0.20 |
Table 1: Physicochemical Properties of this compound. Data sourced from predicted values. chemicalbook.com
The synthesis of this compound can be achieved through the nucleophilic trifluoromethylation of cyclopentanone (B42830). This reaction typically employs the Ruppert-Prakash reagent in the presence of a fluoride (B91410) catalyst. mdpi.com This synthetic route is analogous to the preparation of other tertiary trifluoromethyl alcohols from their corresponding ketones. mdpi.com
The research significance of this compound lies primarily in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of both a hydroxyl group and a trifluoromethyl group allows for a wide range of subsequent chemical transformations. The hydroxyl group can be further functionalized or replaced, while the trifluoromethyl group imparts the beneficial properties discussed earlier. For example, the existence of the related compound 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid suggests that the alcohol can be oxidized to a carboxylic acid, providing a handle for further synthetic manipulations, such as amide bond formation. alfa-chemistry.com
While specific, large-scale applications of this compound are not extensively documented in publicly available research, its value is understood within the context of medicinal and agrochemical discovery. It serves as a valuable scaffold for creating novel compounds with potentially enhanced efficacy, stability, and desirable pharmacokinetic profiles. The study of such simple, fluorinated cyclic structures is fundamental to advancing the field of organofluorine chemistry and developing new synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5(10)3-1-2-4-5/h10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJGJIZBPFLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Trifluoromethyl Cyclopentan 1 Ol and Analogues
Strategies for Introducing the Trifluoromethyl Group onto Cyclopentane (B165970) Scaffolds
The primary methods for synthesizing 1-(trifluoromethyl)cyclopentan-1-ol and related compounds involve the addition of a trifluoromethyl nucleophile to a cyclopentanone (B42830) precursor, or through radical-based approaches. These strategies offer distinct advantages and are chosen based on substrate scope, functional group tolerance, and desired stereoselectivity.
Nucleophilic Trifluoromethylation Approaches
Nucleophilic trifluoromethylation is a widely employed and direct method for the synthesis of trifluoromethylated alcohols. This approach typically involves the reaction of a ketone, such as cyclopentanone, with a reagent that can deliver a nucleophilic "CF3-" equivalent.
Reactions with Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent)
Trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is one of the most prevalent reagents for nucleophilic trifluoromethylation. sigmaaldrich.comsemanticscholar.org Its reaction with carbonyl compounds, including cyclopentanone, requires activation by a nucleophilic initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). sigmaaldrich.commdpi.comwikipedia.org The reaction proceeds via the formation of a pentacoordinate siliconate complex, which then transfers the trifluoromethyl group to the carbonyl carbon. semanticscholar.orgnih.gov This method is highly effective for the synthesis of this compound from cyclopentanone. mdpi.com
The general scheme for the trifluoromethylation of cyclopentanone using the Ruppert-Prakash reagent is as follows:
Scheme 1: Trifluoromethylation of Cyclopentanone using TMSCF3
Cyclopentanone + TMSCF3 --(Initiator)--> this compound
This reaction can be extended to various substituted cyclopentanones to generate a library of analogous trifluoromethylated cyclopentanols. For instance, the synthesis of 1-CF3-indan-1-ol from indan-1-one has been successfully achieved using this methodology. mdpi.com The choice of initiator and reaction conditions can influence the yield and efficiency of the reaction. While fluoride sources are common, other initiators have also been explored. sigmaaldrich.com
A key advantage of using the Ruppert-Prakash reagent is its commercial availability and broad applicability. sigmaaldrich.com However, achieving high stereoselectivity in the trifluoromethylation of chiral or prochiral cyclopentanones can be challenging, though significant progress has been made in this area. sigmaaldrich.com
Photoredox Catalysis in Nucleophilic Trifluoromethylation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations, including trifluoromethylation. researchgate.nettue.nl In the context of nucleophilic trifluoromethylation, photoredox catalysis can be used to generate trifluoromethyl radicals from suitable precursors, which then engage in reactions that ultimately lead to the formation of trifluoromethylated alcohols. While direct photoredox-mediated nucleophilic trifluoromethylation of cyclopentanols is a developing area, the principles have been established for related systems.
For example, photoredox catalysis has been successfully applied to the α-trifluoromethylation of enol silanes derived from ketones. princeton.edu This two-step process involves the initial formation of a silyl (B83357) enol ether from the cyclopentanone, followed by a photoredox-catalyzed reaction with a trifluoromethyl source. This approach offers an alternative to the direct nucleophilic addition and can be advantageous in terms of reaction conditions and functional group tolerance. princeton.edu One-pot protocols have also been developed to streamline this process, avoiding the isolation of the enol silane (B1218182) intermediate. princeton.edu
The general concept involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer process to generate the trifluoromethyl radical. nih.govorganic-chemistry.org This radical can then react with an enolate equivalent to form the desired product.
Metal-mediated Nucleophilic Trifluoromethylation (e.g., organozinc reagents)
Metal-mediated approaches provide another avenue for nucleophilic trifluoromethylation. Organozinc reagents, for instance, have been utilized in the introduction of the trifluoromethyl group. A notable example is the use of (bpy)Zn(CF3)2 in copper-catalyzed radical reactions, which can lead to the formation of trifluoromethylated compounds. mdpi.com While this specific example involves a radical pathway, organozinc reagents can also participate in nucleophilic addition reactions.
The development of well-defined trifluoromethyl copper compounds, which can be synthesized from the Ruppert-Prakash reagent, has also expanded the toolkit for trifluoromethylation reactions. researchgate.net These reagents can offer different reactivity profiles and selectivities compared to silicon-based reagents.
Electrophilic Trifluoromethylation Pathways
Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that acts as a source of an electrophilic "CF3+" equivalent. While less common for the direct synthesis of this compound from cyclopentanone, these methods are crucial for creating other trifluoromethylated building blocks.
The development of shelf-stable electrophilic trifluoromethylating reagents, such as certain sulfonium (B1226848) and iodonium (B1229267) salts, has been a significant advancement in the field. beilstein-journals.orgnih.gov These reagents can trifluoromethylate a variety of nucleophiles, including enolates, silyl enol ethers, and β-ketoesters. nih.gov For instance, the trifluoromethylation of a silyl enol ether derived from cyclopentanone would provide an α-trifluoromethyl cyclopentanone, which could then be reduced to the desired this compound.
Radical Trifluoromethylation Reactions
Radical trifluoromethylation offers a complementary approach to nucleophilic and electrophilic methods. rsc.org These reactions involve the generation of a trifluoromethyl radical (•CF3), which is a highly reactive and electrophilic species. wikipedia.org
The trifluoromethyl radical can be generated from various precursors, including trifluoroiodomethane (CF3I), bromotrifluoromethane (B1217167) (CF3Br), and sodium trifluoromethanesulfinate. wikipedia.org The reaction is often initiated by thermal decomposition, photochemical activation, or the use of a radical initiator like triethylborane. wikipedia.org
A key feature of the trifluoromethyl radical is its high reactivity, which allows it to react with a wide range of organic substrates. wikipedia.orgacs.org In the context of cyclopentane scaffolds, radical trifluoromethylation can be used to introduce the CF3 group at various positions. For example, the reaction of an alkene-containing cyclopentane derivative with a source of trifluoromethyl radicals can lead to the formation of a trifluoromethylated cyclopentane product. researchgate.net
The electrophilic nature of the trifluoromethyl radical means it preferentially attacks electron-rich centers. acs.org This characteristic can be exploited to achieve regioselectivity in the trifluoromethylation of complex molecules. While direct radical trifluoromethylation of cyclopentane itself might lead to a mixture of products, strategic pre-functionalization of the cyclopentane ring can guide the radical addition to the desired position.
Recent advancements in this area include the development of new radical trifluoromethylation reagents that are more stable and easier to handle. nih.govrsc.org
Generation of Trifluoromethyl Radicals
The generation of trifluoromethyl (CF3) radicals is a important step in many synthetic pathways leading to trifluoromethylated compounds. rsc.org A variety of reagents and methods have been developed for this purpose.
Historically, trifluoromethyl iodide (CF3I) has been used as a source of CF3 radicals, often initiated by photolysis. nih.gov More contemporary methods utilize reagents like S-(trifluoromethyl)diphenylsulfonium triflate, which can generate CF3 radicals upon reaction with reducing agents such as sodium dithionite (B78146) (Na2S2O4). nih.gov
Visible-light photoredox catalysis has emerged as a powerful and mild technique for generating CF3 radicals. rsc.org This approach often employs an iridium-based photocatalyst to facilitate the formation of the radical from a suitable precursor. organic-chemistry.org Additionally, hypervalent iodine(III) reagents have been utilized in conjunction with nonheme iron enzymes to biocatalytically generate CF3 radicals. nih.govacs.org
Another notable method involves the use of the Langlois reagent (CF3SO2Na), which can be prompted to release a CF3 radical under oxidative conditions, often catalyzed by copper. chemistryviews.org Togni and Umemoto reagents are also common electrophilic sources for generating trifluoromethyl radicals. rsc.org
Addition Reactions to Olefinic and Carbonyl Substrates
Once generated, trifluoromethyl radicals readily participate in addition reactions with various unsaturated substrates, including olefins and carbonyl compounds, to furnish trifluoromethylated products.
The addition of CF3 radicals to carbon-carbon double bonds in olefins is a highly regioselective process, with the radical typically adding to the less hindered carbon atom. nih.gov This strategy has been employed in both intermolecular and intramolecular reactions. For instance, the copper-catalyzed oxidative trifluoromethylation of electron-deficient alkenes using the Langlois reagent initiates a radical annulation process to form CF3-containing oxindoles. chemistryviews.org
In the context of synthesizing this compound, the direct addition of a trifluoromethyl nucleophile to a carbonyl group is a more direct approach. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a widely used nucleophilic trifluoromethylating agent for carbonyl compounds like ketones. mdpi.commdpi.com The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF). wikipedia.org This method has been successfully applied to the synthesis of α-trifluoromethyl ketones from silyl enol ethers using Togni's reagent. organic-chemistry.org
Visible-light-mediated approaches have also been developed for the trifluoromethylative amination of carbonyls, where a CF3 radical adds to an in situ-formed enamine. rsc.org
Cyclopentane Ring Construction Featuring Trifluoromethylation
The construction of the cyclopentane ring bearing a trifluoromethyl group can be achieved through various cyclization and annulation strategies.
Annulation and Cyclization Strategies for Fluorinated Cyclopentanols
Annulation reactions provide a powerful tool for the construction of cyclic systems. A [2+1] annulation reaction involving di/trifluorodiazoethane and (alkylidene)malononitriles has been developed for the synthesis of trifluoromethylated cyclopropane-1,1-dicarbonitriles. rsc.org While not directly yielding cyclopentanols, this demonstrates the utility of annulation in constructing fluorinated carbocycles.
A more direct approach involves the intramolecular cyclization of precursors already containing the trifluoromethyl group. For example, the acid-mediated electrophilic Friedel–Crafts cyclization of trifluoromethylated β-phenyl ketones can lead to the formation of 1-trifluoromethylindanes, which are structurally related to cyclopentanes. mdpi.com
Radical cyclization is another effective strategy. Copper-catalyzed trifluoromethylation can initiate a radical oxidative annulation to produce valuable CF3-containing oxindoles. chemistryviews.org Furthermore, a modular approach to access trifluoromethyl-bearing five-membered ring structures has been developed via catalytic carbene insertion into a C-H bond. innovationhub.hk
| Reaction Type | Key Reagents | Product Type |
| [2+1] Annulation | Di/trifluorodiazoethane, (Alkylidene)malononitriles | Trifluoromethylated cyclopropanes |
| Friedel-Crafts Cyclization | Trifluoromethylated β-phenyl ketones, Acid catalyst | 1-Trifluoromethylindanes |
| Radical Oxidative Annulation | Langlois reagent, Copper catalyst | CF3-containing oxindoles |
| Carbene C-H Insertion | Perfluorophthalimide-based ligands | Trifluoromethyl-bearing 5-membered rings |
Ring Transformation and Rearrangement Processes in Trifluoromethylated Systems
Ring transformation and rearrangement reactions offer alternative pathways to trifluoromethylated cyclopentanols. A copper-catalyzed ring-opening trifluoromethylation of cyclopropanols has been developed to produce β-trifluoromethyl ketones. nih.gov This reaction proceeds under mild conditions and demonstrates good functional group compatibility.
Innovative ring transformation strategies, such as ring-opening, formation, and swapping of cyclic structures, are being explored in organic chemistry. pharmaron.com For instance, the exposure of cyclic amines to blue light in the presence of a Lewis acid and a photoredox catalyst can lead to selective ring cleavage via carbon radical intermediates. While not directly applied to the synthesis of this compound, these emerging methods hold potential for future applications in constructing complex trifluoromethylated systems.
Stereoselective and Enantioselective Synthetic Routes
The synthesis of chiral tertiary trifluoromethyl carbinols, such as this compound, in an enantiomerically pure form is of significant interest due to the importance of stereochemistry in biological activity. acs.org
Asymmetric Catalysis in Trifluoromethyl Carbinol Synthesis
Asymmetric catalysis provides the most efficient route to enantiomerically enriched compounds. youtube.com Several strategies have been developed for the asymmetric synthesis of tertiary trifluoromethyl carbinols. acs.org
One approach involves the enantioselective trifluoromethylation of ketones. The use of chiral ammonium (B1175870) salts derived from cinchona alkaloids as catalysts in the reaction of indan-1-one with the Ruppert-Prakash reagent has been shown to produce chiral 1-CF3-indan-1-ole with moderate enantiomeric excess. mdpi.com
Organocatalysis has also been successfully employed. A diastereo- and enantioselective organocatalytic aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, using a bifunctional organocatalyst, leads to the formation of chiral tertiary alcohols bearing a trifluoromethyl group. acs.org Similarly, an enantioselective Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines, has been established for the construction of β-CF3-cyclohexanones with high enantioselectivity. rsc.org
A three-component catalytic coupling reaction of alkynyl boronates, diazomethanes, and ketones in the presence of BINOL derivatives offers a metal-free, organocatalytic route to tertiary CF3-allenols with high enantio- and diastereoselectivity. nih.gov
| Catalytic System | Substrates | Product | Enantioselectivity |
| Chiral Ammonium Salts (from Cinchona Alkaloids) | Indan-1-one, Ruppert-Prakash Reagent | 1-CF3-indan-1-ole | Moderate |
| Bifunctional Organocatalyst | Alkylidenepyrazolones, Trifluoromethyl ketones | Chiral tertiary trifluoromethyl alcohols | Moderate to Good |
| Cinchona Alkaloid-based Primary Amines | 4,4,4-Trifluoroacetoacetates, α,β-Unsaturated enones | β-CF3-cyclohexanones | High (84–96% ee) |
| BINOL Derivatives | Alkynyl boronates, Diazomethanes, Ketones | Tertiary CF3-allenols | High |
Diastereoselective Control in Forming Trifluoromethylated Cyclopentane Derivatives
The creation of multiple stereocenters in a single reaction with high diastereoselectivity is a hallmark of sophisticated organic synthesis. In the context of trifluoromethylated cyclopentane derivatives, achieving such control is crucial for accessing specific stereoisomers. Diastereoselective synthesis in this area often relies on the influence of existing stereocenters on the molecule or the use of chiral reagents and catalysts.
One of the primary methods for introducing a trifluoromethyl group that can be adapted for the synthesis of this compound involves the nucleophilic trifluoromethylation of a chiral cyclopentanone precursor. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) is a commonly used source of a nucleophilic trifluoromethyl anion equivalent. nih.gov The diastereoselectivity of such an addition is governed by the facial bias imposed by the existing stereochemistry of the cyclopentanone.
For instance, a cyclopentanone bearing a chiral substituent at the C-2 or C-3 position can direct the incoming trifluoromethyl nucleophile to a specific face of the carbonyl group. This substrate-controlled diastereoselection is a powerful strategy. The steric bulk and electronic nature of the substituent play a critical role in determining the outcome of the reaction. For example, in the synthesis of trifluoromethylated amino alcohols from monoterpenes like (+)-nopinone and (-)-verbanone, the addition of the Ruppert-Prakash reagent to the keto group proceeds with high stereoselectivity, dictated by the rigid bicyclic structure of the starting material. nih.gov
Another approach involves the diastereoselective cyclization of a precursor molecule where the trifluoromethyl group is already present. For example, a single electron transfer (SET) induced cyclization of allylic malonate esters containing a trifluoromethyl group has been shown to proceed with stereoselectivity that is dependent on the substituents on the starting material. researchgate.net Although this method leads to cyclopropane (B1198618) derivatives, the principles of substituent-directed cyclization can be conceptually extended to the formation of cyclopentane rings.
While specific data on the diastereoselective synthesis of this compound is not extensively reported, analogous systems provide insight into the expected outcomes. For example, the trifluoromethylation of N-acyl oxazolidinones, a well-established method for creating chiral centers, demonstrates excellent diastereoselectivity.
Table 1: Diastereoselective Trifluoromethylation of N-Acyl Oxazolidinones
| Entry | Substrate (N-Acyl Group) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propanoyl | 75 | 95:5 |
| 2 | 3-Methylbutanoyl | 88 | 97:3 |
| 3 | 3-Phenylpropanoyl | 82 | 96:4 |
| 4 | Cyclohexanecarbonyl | 91 | >99:1 |
This table presents representative data from the diastereoselective trifluoromethylation of N-acyl oxazolidinones, illustrating the high levels of stereocontrol achievable with chiral auxiliaries. nih.gov
These examples underscore the potential for achieving high diastereoselectivity in the synthesis of trifluoromethylated cyclopentanols through careful selection of substrates and reaction conditions.
Chiral Auxiliaries and Substrate Control Strategies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. This strategy is a cornerstone of asymmetric synthesis and is highly applicable to the preparation of enantiomerically enriched trifluoromethylated cyclopentanols.
Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries. nih.gov In the context of synthesizing this compound analogues, an oxazolidinone auxiliary could be attached to a cyclopentane precursor. For example, an N-acyl oxazolidinone derived from a cyclopentanecarboxylic acid could undergo diastereoselective α-trifluoromethylation. Subsequent removal of the auxiliary would yield a chiral trifluoromethylated cyclopentanecarboxylic acid, which could then be converted to the target alcohol. The high diastereoselectivity observed in the trifluoromethylation of various N-acyl oxazolidinones suggests that this would be a viable strategy. nih.gov
Substrate control, as briefly mentioned earlier, is another powerful strategy that relies on the inherent chirality of the starting material to direct the formation of new stereocenters. This approach is particularly effective when using starting materials from the "chiral pool," which are readily available, enantiomerically pure natural products. Monoterpenes, for instance, have been used as chiral scaffolds for the synthesis of trifluoromethylated amino alcohols. nih.gov The rigid, conformationally constrained ring systems of these natural products provide a well-defined steric environment that can lead to high levels of diastereoselectivity in reactions such as the addition of a trifluoromethyl group to a carbonyl.
The synthesis of trifluoromethylated analogues of 1-aminocyclobutane-1-carboxylic acid from 1,3-dibromoacetone (B16897) dimethyl ketal, where a key step is the transformation of a carboxylic acid moiety into a trifluoromethyl group, also highlights a substrate-based approach to controlling the final structure. enamine.net
In a hypothetical substrate-controlled synthesis of this compound, one could envision starting with a chiral, substituted cyclopentanone. The existing stereocenter(s) would direct the nucleophilic addition of a trifluoromethylating agent to one of the two faces of the carbonyl, leading to the desired diastereomer of the product. The predictability of this approach is often high, especially in rigid or cyclic systems where conformational flexibility is limited.
Table 2: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Typical Application | Potential Use for Target Synthesis |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Diastereoselective α-trifluoromethylation of a cyclopentanecarboxylic acid derivative. nih.gov |
| Camphorsultam | Michael additions, alkylations | Guiding the stereoselective addition of a trifluoromethyl group to a cyclopentene (B43876) precursor. wikipedia.org |
| (S)- or (R)-Mandelic Acid | Asymmetric resolutions, ester-enolate reactions | Formation of a chiral ester with a cyclopentanone precursor to direct trifluoromethylation. wikipedia.org |
The synthesis of stereochemically defined this compound and its analogues presents a significant challenge that can be addressed through modern synthetic strategies. Diastereoselective control can be achieved through substrate-controlled reactions, where the inherent chirality of a cyclopentanone precursor directs the approach of a trifluoromethyl nucleophile. Furthermore, the use of well-established chiral auxiliaries, such as Evans' oxazolidinones, offers a powerful and predictable method for inducing chirality. While specific examples for the direct synthesis of this compound are not abundant in the literature, the principles and successful applications in analogous systems provide a clear roadmap for the future development of synthetic routes to this important class of compounds.
Reactivity and Mechanistic Investigations of 1 Trifluoromethyl Cyclopentan 1 Ol and Its Derivatives
Chemical Transformations of the Hydroxyl Group
The hydroxyl group of 1-(trifluoromethyl)cyclopentan-1-ol is a key site for chemical modification. One notable transformation is its conversion into other functional groups, such as in the synthesis of trifluoromethylated amino alcohols. For instance, related trifluoromethylated β-hydroxy-benzyl-O-oximes have been synthesized through the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to β-keto-benzyl-O-oximes. nih.gov This reaction proceeds with high chemo- and stereoselectivity, targeting the carbonyl group over the C=N bond. nih.gov The resulting trifluoromethylated oximes can then be reduced to the corresponding α-trifluoromethyl-β-amino alcohols. nih.gov
A general scheme for such a transformation, starting from a ketone precursor, can be illustrated as follows:
Step 1: Trifluoromethylation The ketone is reacted with a trifluoromethylating agent, like TMSCF3 with a fluoride (B91410) source (e.g., CsF), to form the tertiary alcohol, this compound.
Step 2: Derivatization/Reduction The hydroxyl group can then be further functionalized or the molecule can undergo reduction of other groups. For example, the reduction of related β-hydroxy-benzyl-O-oximes using reagents like lithium aluminium hydride (LiAlH4) yields the corresponding amino alcohols. nih.gov
The infrared spectra of these resulting amino alcohols show characteristic absorption bands for the hydroxyl group (3298–3558 cm⁻¹), the ammonium (B1175870) group (2922–3080 cm⁻¹), and the trifluoromethyl group (1121–1198 cm⁻¹). nih.gov
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be highly stable. nih.gov However, under specific conditions, the C-F bonds within this group can be activated, leading to further functionalization.
The activation of a C-F bond in a trifluoromethyl group is a challenging yet significant area of research in organic synthesis. researchgate.net The C-F bond is the strongest single bond to carbon, and its strength increases with the number of fluorine atoms attached to the same carbon. nih.gov Despite this, methods for the selective activation of a single C-F bond in trifluoromethyl arenes have been developed, often employing transition metal catalysis. nih.govrsc.org For instance, a combination of palladium and copper catalysts has been shown to selectively reduce ArCF3 to ArCHF2. nih.gov
Another approach involves the use of Lewis acids. The selective activation of one C-F bond in (trifluoromethyl)cyclopropanes has been achieved using Me2AlCl, leading to fluoride elimination and subsequent ring-opening to form 4,4-difluorohomoallylated products when treated with nucleophiles like arenes or allylsilanes. researchgate.net In the absence of an external nucleophile, an alkyl group from an organoaluminum reagent can be introduced. researchgate.net Electrochemical methods using in situ generated silyl (B83357) cations have also been reported for the trihydrodefluorination of trifluoromethylarenes. rsc.org
| Method | Catalyst/Reagent | Substrate | Product |
| Catalytic Monodefluorination | Pd/Cu catalysts | ArCF3 | ArCHF2 |
| Lewis Acid-Mediated Activation | Me2AlCl | (Trifluoromethyl)cyclopropanes | 4,4-Difluorohomoallylated products |
| Electrochemical Defluorination | In situ generated silyl cations | Trifluoromethylarenes | Methyl arenes |
The trifluoromethyl group exerts strong inductive and steric effects that significantly influence reaction pathways. It is a potent electron-withdrawing group, which can impact the reactivity of nearby functional groups. nih.gov For example, the electron-withdrawing nature of the CF3 group can affect the acidity of the adjacent hydroxyl proton in this compound, making it more acidic compared to its non-fluorinated analog.
Sterically, the trifluoromethyl group is bulkier than a methyl group. nih.gov This steric hindrance can direct the approach of reagents, leading to specific stereochemical outcomes in reactions. For example, in the trifluoromethylation of β-keto-benzyl-O-oximes, the stereoselectivity observed is influenced by the steric bulk of the incoming trifluoromethyl group and the existing stereochemistry of the monoterpene scaffold. nih.gov The inclusion of halogens like fluorine is a strategy used to exploit these steric effects to control the occupation of binding sites in molecular targets. nih.gov
Elucidation of Reaction Mechanisms and Intermediate Species
Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic methods. These reactions can proceed through various intermediates, including radicals and carbocations.
Reactions involving the trifluoromethyl group can proceed through radical intermediates. The trifluoromethyl radical is a highly reactive species that can participate in a variety of transformations. acs.org For example, photocatalytic methods can be used to generate trifluoromethyl radicals from suitable precursors, which can then add to unactivated olefins or engage with heteroarenes. acs.org
Free radicals are electron-deficient species with an unpaired electron, typically with a trigonal planar or shallow trigonal pyramidal geometry. libretexts.org The stability of carbon-centered radicals is influenced by substituent groups, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. libretexts.org This stability is attributed to hyperconjugation (σ-donation). libretexts.org
The formation of radical intermediates can be initiated by various methods, including the decomposition of azo compounds like azobisisobutyronitrile (AIBN) or peroxides. libretexts.org
Carbocations are another important class of reactive intermediates in organic chemistry. In the context of this compound, the formation of a tertiary carbocation at the C1 position could be envisioned, particularly in reactions involving the hydroxyl group under acidic conditions. However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group would significantly destabilize such a carbocation, making its formation less favorable compared to a non-fluorinated analog.
Despite this destabilizing effect, reaction pathways involving carbocationic intermediates can still occur. For instance, the Lewis acid-mediated activation of a C-F bond in (trifluoromethyl)cyclopropanes is proposed to proceed through a species with carbocationic character. researchgate.net The stabilization of such intermediates is crucial for the reaction to proceed. In some cases, the solvent or other species in the reaction mixture can help to stabilize the carbocation.
Mechanistic studies on the catalytic activation of C-F bonds in trifluoromethyl arenes have revealed complex reaction pathways, sometimes involving unexpected intermediates that are key to the observed selectivity. nih.govrsc.org For example, in the phosphine-catalyzed hydrodefluorination of fluoroarenes, the reaction is proposed to proceed through a fluorophosphorane intermediate formed via a Meisenheimer-like transition state. whiterose.ac.uk This is followed by a pseudotransmetalation step with a silane (B1218182), leading to the formation of experimentally observed phosphonium (B103445) ions. whiterose.ac.uk
Role of Hydrogen Bonding and Solvent Effects (e.g., Fluorinated Alcohols)
The reactivity of this compound and its derivatives is significantly influenced by hydrogen bonding and the choice of solvent. The presence of both a hydroxyl (-OH) group, a classic hydrogen bond donor, and a highly electronegative trifluoromethyl (CF₃) group imparts unique properties to the molecule. The fluorine atoms can act as weak hydrogen bond acceptors, influencing the molecule's solvation shell and intermolecular interactions.
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as remarkable solvents and additives that can dramatically affect reaction outcomes. rsc.org Their strong hydrogen-bond-donating ability, coupled with their low nucleophilicity and high ionizing power, allows them to stabilize charged intermediates and transition states, often leading to enhanced reactivity and selectivity. rsc.orgacs.org The interaction between fluorinated alcohols and solutes is stronger than that of their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms, which increases the acidity of the hydroxyl proton. nih.gov
In reactions involving nucleophiles, the addition of bulky, fluorinated alcohols can enhance reaction rates by solvating the nucleophile's counterion, thereby increasing its reactivity. acs.org For instance, studies on nucleophilic fluorination have shown that adding a stoichiometric amount of a bulky fluorinated alcohol like 2-trifluoromethyl-2-propanol (B1293914) to an aprotic solvent can significantly improve reaction yields and rates by forming hydrogen bonds with the fluoride ion. acs.org This solvation helps to break up ion pairs and reduces unwanted side reactions. acs.org However, the properties of the fluorinated alcohol are critical; highly acidic alcohols such as HFIP can sometimes lead to the formation of ether side products. acs.org This indicates that a balance between the alcohol's acidity and its steric bulk is necessary for optimal performance. acs.org
The table below illustrates the effect of different fluorinated alcohol additives on a representative nucleophilic substitution reaction, highlighting the impact on reaction time and product yield.
| Additive | Equivalents | Reaction Time (h) | Fluorination Yield (%) | Elimination Yield (%) |
| None | - | 22 | Low | High |
| 2-Trifluoromethyl-2-propanol | 3 | 6 | 78 | 8 |
| Hexafluoroisopropanol (HFIP) | 3 | 18 | 44 (low monofluorination) | 56 |
This table is a representative example based on findings reported for nucleophilic substitution reactions enhanced by fluorinated alcohols. acs.org
Furthermore, theoretical and spectroscopic studies have shown that hydrogen bonding plays a crucial role in activating C-F bonds under acidic conditions, a process relevant to the reactivity of trifluoromethylated compounds. cas.cn The formation of a strong C-F···H⁺ interaction is believed to be a key step in facilitating the cleavage of what is typically a very strong bond. cas.cn
Rearrangement Reactions Involving the Trifluoromethylated Cyclopentane (B165970) Core
The trifluoromethylated cyclopentane core, present in this compound, can undergo a variety of rearrangement reactions, leading to structurally diverse products. These transformations often involve the generation of reactive intermediates such as carbenes, carbocations, or radicals, whose subsequent reorganization is influenced by the electronic properties of the trifluoromethyl group.
One of the most significant rearrangements is ring expansion. Research has demonstrated that five-membered rings can be expanded to six-membered aromatic systems. doi.org For example, the reaction of cyclopentadiene (B3395910) with a chlorotrifluoromethyl carbene source results in the formation of benzotrifluoride. doi.org This process involves the initial addition of the carbene to a double bond of the cyclopentadiene ring, followed by a rearrangement cascade that expands the five-membered ring into a more stable six-membered aromatic ring. doi.org This type of reaction provides a synthetic route to introduce a trifluoromethyl group onto an aromatic ring starting from a cyclic precursor. doi.org
The table below summarizes a characteristic ring expansion reaction.
| Reactant | Reagent | Conditions | Product | Yield (%) |
| Cyclopentadiene | Chlorotrifluoromethyl-1-diazirine | 140°C, 3 h | Benzotrifluoride | 23 |
Data sourced from a study on the synthesis of aromatic trifluoromethyl compounds by ring expansion. doi.org
Besides ring expansion, ring-opening reactions are also plausible, particularly under catalytic conditions. Studies on the ring-opening of methylcyclopentane (B18539) over metal catalysts have provided mechanistic insights into the cleavage of C-C bonds within the cyclopentane ring, leading to various hexane (B92381) isomers. researchgate.net While not directly involving a trifluoromethyl group, these studies highlight that the reaction selectivity is highly dependent on the catalyst used (e.g., Pt, Rh, Ir). researchgate.net The strong electron-withdrawing nature of the CF₃ group in a derivative of this compound would be expected to significantly influence the stability of any charged intermediates formed during such a process, thereby directing the reaction pathway.
Fragmentation reactions represent another class of transformations. In mass spectrometry, for instance, alcohols are known to fragment via dehydration and alpha-cleavage (the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group). libretexts.org For this compound, alpha-cleavage would lead to the loss of a cyclopentyl radical or the formation of a trifluoromethyl-stabilized cation, demonstrating a rearrangement at the molecular level.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular framework of 1-(Trifluoromethyl)cyclopentan-1-ol in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecule's structure can be constructed.
The ¹H NMR spectrum is used to identify the types and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show signals corresponding to the protons of the cyclopentane (B165970) ring and the hydroxyl group. The eight protons on the four methylene (B1212753) (CH₂) groups of the cyclopentane ring are chemically non-equivalent and would likely appear as complex, overlapping multiplets in the aliphatic region, typically between 1.7 and 2.1 ppm. This is consistent with the chemical shifts observed for the parent compound, cyclopentanol (B49286). chemicalbook.com The hydroxyl (-OH) proton signal would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |
| -CH ₂- (Cyclopentane ring) | 1.7 - 2.1 | Multiplet |
| -OH | Variable | Broad Singlet |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. shout.educationdocbrown.info Six distinct carbon signals are expected for this compound. The carbon of the trifluoromethyl (-CF₃) group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The quaternary carbon (C-1), bonded to both the hydroxyl and trifluoromethyl groups, would be significantly deshielded and appear at a lower field. The four methylene carbons of the cyclopentane ring will have distinct chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ) ppm | Key Features |
| C F₃ | ~124 (quartet, ¹JCF ≈ 285 Hz) | Signal split into a quartet by three fluorine atoms. |
| C -OH | ~95 (quartet, ²JCF ≈ 30 Hz) | Quaternary carbon, deshielded by -OH and -CF₃ groups; shows smaller coupling to F atoms. |
| -C H₂- (C2/C5) | ~35 | Methylene carbons adjacent to the quaternary center. |
| -C H₂- (C3/C4) | ~24 | Methylene carbons beta to the quaternary center. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
¹⁹F NMR spectroscopy is a highly sensitive and definitive technique for confirming the presence and electronic environment of the trifluoromethyl group. thermofisher.com The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorine-containing moieties. thermofisher.comdovepress.com For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single, sharp signal (a singlet) in the proton-decoupled spectrum, as there are no adjacent protons. The chemical shift is particularly informative; α-oxygenated trifluoromethyl groups typically exhibit signals in the upfield region of -75 to -79 ppm relative to the standard CFCl₃. researchgate.net This characteristic shift confirms that the CF₃ group is attached to the same carbon as the hydroxyl group.
| Fluorine Assignment | Expected Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |
| -CF ₃ | -75 to -79 | Singlet |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons within the cyclopentane ring, allowing for the mapping of the ring's proton connectivity. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com It would be used to definitively link the proton signals of the cyclopentane methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique detects longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com HMBC is crucial for identifying quaternary carbons. For this molecule, key HMBC correlations would be observed from the cyclopentane protons to the quaternary carbon (C-1) and the trifluoromethyl carbon. This would unequivocally establish the attachment of the cyclopentane ring to the C(OH)(CF₃) moiety.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecule's mass and its fragmentation pattern upon ionization, which helps in confirming the molecular formula and structural features. For this compound (molar mass: 154.11 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₆H₉F₃O.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would likely involve characteristic losses:
Loss of water (-H₂O) : A peak at m/z 136, corresponding to the [M-H₂O]⁺ ion.
Loss of the trifluoromethyl radical (•CF₃) : A prominent peak at m/z 85, corresponding to the [M-CF₃]⁺ ion, which is the cyclopentanol cation.
Alpha-cleavage : Cleavage of the C-C bonds adjacent to the oxygen atom, leading to ring-opening and further fragmentation.
| Ion | Predicted m/z | Identity |
| [C₆H₉F₃O]⁺ | 154 | Molecular Ion (M⁺) |
| [C₆H₇F₃]⁺ | 136 | [M-H₂O]⁺ |
| [C₅H₉O]⁺ | 85 | [M-CF₃]⁺ |
| [C₄H₇]⁺ | 55 | Ring Fragment |
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
While a specific crystal structure for this compound was not found in the surveyed literature, analysis of similar structures reveals expected parameters. The C-F bond lengths within the trifluoromethyl group would be anticipated to be approximately 1.35 Å, with F-C-F bond angles around 103°. mdpi.com X-ray analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.
Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing its molecular vibrations. For this compound, these methods provide key insights into its structural framework, composed of a cyclopentane ring, a hydroxyl group, and a trifluoromethyl group.
Infrared (IR) Spectroscopy
A prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. youtube.com This broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the cyclopentane ring are expected to be observed in the 2850-3000 cm⁻¹ region. youtube.com The spectrum of cyclopentanol shows these characteristic absorptions. nist.govnist.gov
The presence of the trifluoromethyl group introduces strong absorption bands due to C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ range. The C-O stretching vibration of the tertiary alcohol is expected to appear in the region of 1100-1200 cm⁻¹.
Interactive Data Table: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Appearance |
| O-H Stretch (Hydrogen-bonded) | 3200-3600 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Strong |
| C-F Stretch | 1000-1400 | Strong |
| C-O Stretch (Tertiary Alcohol) | ~1150 | Medium |
| C-H Bend | 1300-1500 | Variable |
| O-H Bend | ~1400 | Medium, Broad |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. The C-F bonds, while having strong dipoles, are expected to show weaker Raman signals. Conversely, the symmetric vibrations of the cyclopentane ring and the C-C backbone are expected to be more prominent in the Raman spectrum.
A key feature in the Raman spectrum of trifluoromethyl-containing compounds can be the asymmetric deformations of the CF₃ group. rsc.org For instance, in (+)-2,2,2-trifluoro-1-phenylethanol, a couplet around 520 cm⁻¹ has been suggested to originate from such deformations. rsc.org The Raman spectra of compounds with similar functional groups, such as flurazepam and its derivatives, show characteristic bands for C=N and C=O stretches, highlighting the utility of Raman in identifying specific functional moieties. nih.gov The study of various organic compounds by Raman spectroscopy aids in building libraries of spectral data for identification and analysis. mdpi.com
Chiral Analytical Methods (e.g., Chiral HPLC, GC, Optical Rotation)
The central carbon atom bonded to the hydroxyl and trifluoromethyl groups in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiral analytical methods are therefore essential for the separation and quantification of these enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral HPLC and GC are powerful techniques for separating enantiomers. researchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For the separation of chiral alcohols, derivatization is a common strategy to enhance resolution in GC. nih.govsigmaaldrich.com For instance, acylation with acetic or trifluoroacetic acid can be employed. nih.govsigmaaldrich.com However, direct separation on a suitable CSP is also possible. Cyclodextrin-based CSPs are widely used for the chiral separation of various compounds, including alcohols and halogenated compounds, in both GC and HPLC. chromatographyonline.comsigmaaldrich.com For example, modified β-cyclodextrins bonded to a polysiloxane have been successfully used as a CSP in GC. nih.gov
Given the structure of this compound, a plausible approach for its enantiomeric separation would involve either chiral GC on a cyclodextrin-based column or chiral HPLC, potentially using a polysaccharide-based CSP. Supercritical fluid chromatography (SFC) is another emerging technique for chiral separations, often providing faster and more efficient results than HPLC. shimadzu.com
Optical Rotation
As a chiral molecule, the individual enantiomers of this compound are expected to be optically active, meaning they will rotate the plane of polarized light. One enantiomer will rotate the light in a positive (dextrorotatory, (+)) direction, and the other will rotate it in a negative (levorotatory, (-)) direction by an equal magnitude. A 50:50 mixture of the enantiomers, known as a racemic mixture, is optically inactive. sigmaaldrich.com
While the specific optical rotation value for this compound is not found in the surveyed literature, this property is a fundamental characteristic of its enantiomers and would be determined experimentally using a polarimeter. The measurement of optical rotation is a classic method for assessing the enantiomeric purity of a chiral sample.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Analysis)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of 1-(trifluoromethyl)cyclopentan-1-ol. nih.gov DFT methods allow for the calculation of various molecular properties that are crucial for understanding the molecule's behavior. rsc.orgyoutube.com
The presence of the highly electronegative trifluoromethyl (CF3) group is expected to significantly influence the electronic properties of the cyclopentane (B165970) ring. This group acts as a strong electron-withdrawing moiety, which can be quantified by calculating the Mulliken charge distribution across the molecule. emerginginvestigators.org It is anticipated that the carbon atom attached to the CF3 group (C1) would exhibit a significant partial positive charge, while the fluorine atoms would carry partial negative charges. This polarization has a cascading effect on the rest of the cyclopentane ring and the hydroxyl group.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is likely to be localized around the oxygen atom of the hydroxyl group, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be centered around the antibonding orbitals associated with the C-F bonds and the C1 carbon, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability; a larger gap suggests higher stability. emerginginvestigators.org
Furthermore, DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretches and bends, while calculated NMR chemical shifts can help in the assignment of peaks in experimentally obtained spectra.
Table 1: Predicted Electronic Properties of this compound based on DFT Analysis of Analogous Compounds
| Property | Predicted Characteristic | Influence of CF3 and OH Groups |
| Mulliken Charge on C1 | Positive | Strong electron withdrawal by the CF3 group. |
| HOMO Localization | Primarily on the oxygen atom of the hydroxyl group. | The lone pairs of the oxygen atom are the highest in energy. |
| LUMO Localization | Primarily on the C1 carbon and the antibonding orbitals of the C-F bonds. | The electron-deficient nature of the C1 carbon makes it a target for nucleophiles. |
| HOMO-LUMO Gap | Moderate | The competing effects of the electron-donating OH group and the electron-withdrawing CF3 group influence the gap. |
| Dipole Moment | Significant | The high polarity of the C-F and O-H bonds contributes to a large overall dipole moment. |
Note: The data in this table are illustrative and based on general principles of organic chemistry and computational studies of similar fluorinated and hydroxylated compounds.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an invaluable tool for exploring the potential synthetic routes to this compound and understanding the intricate details of the reaction mechanisms. A plausible and widely used method for the synthesis of trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethylating agent to a ketone. organic-chemistry.org In this case, the reaction would involve the addition of a "CF3-" equivalent to cyclopentanone (B42830).
Computational studies can model this reaction pathway by locating the transition state structures and calculating the activation energies. This allows for a comparison of different trifluoromethylating reagents and reaction conditions to predict the most efficient synthetic route. For instance, the mechanism of trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in the presence of a fluoride (B91410) initiator can be computationally investigated. The calculations would detail the formation of the reactive trifluoromethyl anion, its approach to the carbonyl carbon of cyclopentanone, and the subsequent formation of the tetrahedral intermediate.
Furthermore, computational modeling can shed light on the stereoselectivity of the reaction. While this compound itself is achiral, if a substituted cyclopentanone were used, the facial selectivity of the nucleophilic attack could be predicted by calculating the energies of the different transition states leading to the possible stereoisomers.
Mechanistic studies on the α-trifluoromethylation of ketones have revealed the involvement of highly reactive intermediates. nih.gov Computational modeling can help to characterize these transient species, which are often difficult to observe experimentally. The influence of catalysts, such as rhodium complexes in certain trifluoromethylation reactions, can also be modeled to understand their role in lowering the activation barrier and controlling the reaction outcome. orgsyn.org
Table 2: Illustrative Computational Data for the Proposed Synthesis of this compound via Nucleophilic Trifluoromethylation of Cyclopentanone
| Reaction Step | Computational Method | Calculated Parameter | Illustrative Value (kcal/mol) |
| Formation of Trifluoromethyl Anion | DFT (B3LYP/6-31G) | Reaction Energy | -15 |
| Nucleophilic Attack on Cyclopentanone | DFT (B3LYP/6-31G) | Activation Energy (Transition State) | +10 |
| Formation of Tetrahedral Intermediate | DFT (B3LYP/6-31G) | Reaction Energy | -25 |
| Protonation of the Alkoxide | DFT (B3LYP/6-31G) | Reaction Energy | -5 |
Note: The values in this table are hypothetical and for illustrative purposes only, representing typical energy changes in such a reaction pathway.
Conformational Analysis and Pseudorotation Studies of Fluorinated Cyclopentane Rings
The five-membered ring of this compound is not planar and exists in a dynamic equilibrium of puckered conformations to alleviate torsional strain. lumenlearning.com The two most common conformations for a cyclopentane ring are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry) forms. researchgate.net These conformers can interconvert through a low-energy process known as pseudorotation. nih.govresearchgate.net
The presence of the bulky and electron-withdrawing trifluoromethyl group, along with the hydroxyl group, will significantly influence the conformational landscape of the ring. Computational methods, such as molecular mechanics and DFT, can be used to perform a detailed conformational analysis. researchgate.net These calculations can predict the relative energies of the different envelope and twist conformers, as well as the energy barriers for pseudorotation.
It is likely that the conformer that minimizes steric interactions between the trifluoromethyl group, the hydroxyl group, and the hydrogen atoms on the ring will be the most stable. For instance, an envelope conformation with the C1 carbon (bearing the substituents) at the "flap" position might be a low-energy conformer. Alternatively, a twist conformation that places the bulky CF3 group in a pseudo-equatorial position to reduce steric strain could also be favored. researchgate.net The conformational preference can also be influenced by intramolecular hydrogen bonding between the hydroxyl group and one of the fluorine atoms of the trifluoromethyl group, an interaction that can be effectively modeled computationally.
The study of pseudorotation in substituted cyclopentanes is a complex topic. mdpi.com The potential energy surface for the pseudorotation pathway can be mapped out computationally, revealing the low-energy interconversion pathways between different conformers. The barrier to pseudorotation in substituted cyclopentanes is generally higher than in unsubstituted cyclopentane due to the energetic cost of moving the substituents through different steric environments. researchgate.net
Table 3: Predicted Relative Energies of Conformers of this compound
| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
| Envelope (C1 flap) | CF3 and OH on flap carbon | 0.0 (Reference) | Potential for intramolecular hydrogen bonding. |
| Twist (C1 pseudo-equatorial) | CF3 pseudo-equatorial, OH pseudo-axial | 0.5 - 1.5 | Reduced steric interactions for the bulky CF3 group. |
| Envelope (C3 flap) | CF3 and OH on planar part of the ring | 2.0 - 4.0 | Increased steric and torsional strain. |
Note: This table presents a hypothetical energy landscape. The actual relative energies would need to be determined through detailed quantum chemical calculations.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound in different solvent environments. aip.org By simulating the movement of the solute and solvent molecules over time, MD can reveal detailed information about solvation shells, hydrogen bonding networks, and the influence of the solvent on the conformational preferences of the molecule. aip.org
The presence of both a hydrogen-bond-donating hydroxyl group and a hydrophobic trifluoromethyl group makes the interaction of this compound with solvents particularly interesting. In aqueous solutions, MD simulations can be used to analyze the structure of water molecules around the solute. It is expected that water molecules will form strong hydrogen bonds with the hydroxyl group. The trifluoromethyl group, being hydrophobic, is likely to induce a more ordered structure in the surrounding water molecules, a phenomenon known as hydrophobic hydration. aip.org
In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms might become more prevalent, and this can be monitored throughout an MD simulation. The choice of solvent can also influence the conformational equilibrium of the cyclopentane ring. MD simulations can be used to calculate the potential of mean force for the pseudorotation coordinate in different solvents, providing insight into how the solvent environment affects the flexibility of the ring.
Furthermore, MD simulations are crucial for understanding the aggregation behavior of this compound at higher concentrations. The simulations can predict whether the molecules tend to self-associate through hydrogen bonding or other intermolecular forces. The study of fluorinated alcohols through MD simulations has shown that they can have a significant effect on the structure of solvents and can act as cosolvents to influence chemical reactions. rsc.orgnih.gov
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Versatile Chiral Building Blocks and Synthetic Intermediates
While direct enzymatic resolution or asymmetric synthesis of 1-(Trifluoromethyl)cyclopentan-1-ol is not extensively documented in readily available literature, its potential as a chiral building block is significant. The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Novel chiral aminophosphine (B1255530) ligands, for instance, have been designed and prepared from readily available chiral sources like (S)-prolinol. nih.gov The structural motif of this compound, featuring a stereocenter bearing both a hydroxyl and a trifluoromethyl group, presents an opportunity for the synthesis of new classes of chiral ligands. Derivatization of the hydroxyl group could allow for the introduction of phosphine (B1218219) or other coordinating moieties, leading to ligands with unique steric and electronic properties for asymmetric metal-catalyzed reactions.
As a synthetic intermediate, this compound serves as a precursor to other functionalized cyclopentane (B165970) derivatives. For instance, dehydration of the alcohol can lead to the formation of 1-(trifluoromethyl)cyclopentene, a reactive alkene that can undergo a variety of subsequent transformations.
Synthesis of Diverse Fluorinated Cyclic Systems
The cyclopentane ring of this compound provides a scaffold for the construction of various other fluorinated cyclic systems, including functionalized cyclopentanes, cyclopropanes, and fused aromatic and heterocyclic structures.
Functionalized Cyclopentane Derivatives
The synthesis of functionalized cyclopentanes is a significant area of organic chemistry, with applications in the synthesis of natural products and pharmaceuticals. organic-chemistry.org General methods for cyclopentane synthesis include the cyclization of enynes and the reduction of cyclopentenones. organic-chemistry.org Starting from this compound, functionalization can be achieved through reactions of the hydroxyl group or by transformations involving the cyclopentane ring itself. For example, the dehydration of this compound would yield 1-(trifluoromethyl)cyclopentene. This alkene could then serve as a key intermediate for a variety of functionalization reactions, such as epoxidation, dihydroxylation, or cycloaddition, to introduce new functional groups and stereocenters onto the cyclopentane ring. beilstein-journals.org
A study on the selective functionalization of norbornadiene has demonstrated the utility of ring-opening metathesis (ROM) and cross-metathesis (CM) protocols to produce functionalized cyclopentane-fused isoxazolines. beilstein-journals.org Although not starting directly from this compound, this work highlights the potential for using fluorinated alkenes in the synthesis of complex cyclopentane derivatives.
Trifluoromethylated Cyclopropane (B1198618) Analogues
Trifluoromethyl-substituted cyclopropanes are important structural motifs in medicinal chemistry. nih.gov While the direct ring contraction of this compound to a cyclopropane derivative is not a commonly reported transformation, the synthesis of trifluoromethylated cyclopropanes from other precursors is well-established. These methods often involve the cyclopropanation of alkenes with trifluoromethylated diazo compounds or the ring-opening of other strained rings. nih.govrsc.org
A potential, though less conventional, route to trifluoromethylated cyclopropanes from a cyclopentane precursor could involve a multi-step sequence. This might include the initial conversion of this compound to a suitable derivative that could then undergo a photochemical or metal-catalyzed rearrangement to induce ring contraction. However, the more prevalent methods for synthesizing trifluoromethylated cyclopropanes involve building the three-membered ring from acyclic or other cyclic precursors. For example, a two-step process involving the ruthenium-catalyzed Kharasch reaction of halothane (B1672932) with an olefin, followed by dehalogenation, provides an alternative to using trifluoromethyl diazomethane.
| Precursor Type | Reagents/Conditions | Product Type | Reference |
| Alkenes | CF3CHN2, Rhodium catalyst | Trifluoromethyl-substituted cyclopropanes | nih.gov |
| Alkenes | Halothane, Ru catalyst; then Mg | Trifluoromethyl-substituted cyclopropanes | |
| 1,1-disubstituted cyclopropanes | Hypervalent iodine reagents, AgBF4 | 1,3-difluorinated compounds | rsc.org |
Fluorinated Indane Scaffolds
Fluorinated indane scaffolds are of interest due to their potential biological activity. The synthesis of 1-trifluoromethylindanes can be approached in two main ways: by constructing the indane system from a trifluoromethylated precursor or by introducing the trifluoromethyl group onto a pre-existing indane core. While the latter often involves the trifluoromethylation of an indanone, the former approach could potentially utilize a cyclopentane-derived building block.
A plausible, though not explicitly demonstrated, synthetic route could involve the Friedel-Crafts reaction of 1-(trifluoromethyl)cyclopentene (derived from the dehydration of this compound) with an aromatic compound. This type of annulation reaction would construct the six-membered ring of the indane system onto the existing five-membered ring.
Development of Specialty Fluorinated Reagents and Reaction Media
The unique properties of fluorinated compounds extend to their use as specialized reagents and in the formulation of novel reaction media.
The development of fluorinated ionic liquids (FILs) and surfactants is an active area of research. researchgate.netnih.govmdpi.comconicet.gov.armdpi.com These materials can exhibit unique phase behavior and are explored for applications in "green" chemistry and materials science. While there are no specific reports on the synthesis of ionic liquids or surfactants directly from this compound, its structure suggests potential as a precursor. The hydroxyl group could be functionalized with an ionic headgroup, and the trifluoromethylated cyclopentyl moiety would provide a fluorous tail. The synthesis of fluorinated ionic liquids often involves the alkylation of heterocyclic bases with fluorinated alkylating agents or the metathesis of a halide salt with a fluorinated anion. mdpi.com Similarly, fluorinated surfactants can be synthesized by incorporating a fluorous chain into a molecule with a hydrophilic headgroup. researchgate.netconicet.gov.armdpi.com
Contributions to Fluorinated Materials and Polymer Chemistry
The incorporation of fluorine-containing moieties into polymers is a well-established strategy for enhancing material properties. The unique characteristics of the carbon-fluorine bond, such as its high bond energy and the low polarizability of the fluorine atom, lead to exceptional thermal stability, chemical resistance, and low surface energy in the resulting fluorinated polymers. While a significant body of research exists on various fluorinated monomers, specific and detailed research findings on the direct application of This compound as a monomer or a direct precursor for monomers in the synthesis of fluorinated materials and polymers are not extensively documented in publicly available scientific literature.
General research into fluorinated polymers, such as polyimides and polycarbonates, often focuses on the use of other trifluoromethyl-containing building blocks. These studies demonstrate that the inclusion of the trifluoromethyl (-CF3) group can disrupt polymer chain packing, which in turn improves solubility and processability without significantly compromising thermal stability. Furthermore, the -CF3 group is known to enhance properties like optical transparency and lower the dielectric constant, making these materials suitable for advanced applications in microelectronics and aerospace.
For instance, research on fluorinated polyimides has shown that the introduction of bulky, fluorine-containing side groups can lead to polymers with excellent solubility in common organic solvents, high thermal stability (with glass transition temperatures often exceeding 250°C), and low water absorption. These properties are highly desirable for applications in harsh environments.
However, the direct polymerization of This compound or the synthesis of monomers derived from it, and the subsequent characterization of the resulting polymers, are not described in detail in the current body of scientific and patent literature. Consequently, data tables detailing the specific properties of polymers containing the 1-(trifluoromethyl)cyclopentyl moiety cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the full potential of This compound in the field of advanced organic synthesis and materials science.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Atom-Economical Synthetic Protocols
A primary challenge in the synthesis of trifluoromethylated compounds is the reliance on expensive and often non-atom-economical reagents. The traditional method for preparing tertiary alcohols like 1-(Trifluoromethyl)cyclopentan-1-ol involves the nucleophilic trifluoromethylation of a ketone (cyclopentanone in this case) using stoichiometric amounts of reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. While effective, this reagent is not atom-economical.
Future research is intensely focused on developing more sustainable alternatives. A significant advancement in this area is the use of fluoroform (CF₃H) as the trifluoromethyl source. Fluoroform is an inexpensive, readily available, and highly atom-economical gas, often generated as a byproduct of Teflon manufacturing. Its use, however, presents challenges due to its low reactivity, which researchers are overcoming through the development of novel catalytic systems. The combination of fluoroform with strong bases or its application in specialized reaction setups like flow chemistry systems is a promising avenue for greener synthesis.
Another aspect of sustainability is the avoidance of reagents classified as polyfluoroalkyl substances (PFAS), which are facing increasing environmental scrutiny. Developing synthetic routes that bypass the use of PFAS-based reagents is a critical goal for the broader field of organofluorine chemistry.
| Trifluoromethylating Agent | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|
| Ruppert-Prakash Reagent (TMSCF₃) | High reactivity, well-established | Poor atom economy, relatively expensive | Less sustainable |
| Fluoroform (CF₃H) | Highly atom-economical, inexpensive, byproduct source | Low reactivity, requires activation, gas handling | More sustainable |
| Togni's Reagents | Electrophilic CF₃ source, versatile | Stoichiometric use, reagent cost | Moderate sustainability |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
While the synthesis of this compound is a key research area, exploring its subsequent reactivity is an equally important frontier. The unique electronic properties conferred by the adjacent trifluoromethyl group can lead to novel chemical transformations of the tertiary alcohol. The strong electron-withdrawing nature of the CF₃ group increases the acidity of the hydroxyl proton and influences the reactivity of the carbinol carbon.
Future research will likely focus on leveraging these properties. For instance, developing efficient methods for the direct conversion of the hydroxyl group into other functionalities, such as ethers or amines, remains a topic of interest. Deoxytrifluoromethylation, the replacement of the hydroxyl group with a trifluoromethyl group to create a quaternary center with a gem-bis(trifluoromethyl) motif, is another challenging yet potentially rewarding transformation. Furthermore, the development of catalytic systems that can activate the C-O bond for cross-coupling reactions would open up new avenues for creating complex molecular architectures from this relatively simple building block.
Advancements in High-Throughput and Automated Synthesis of Trifluoromethylated Cyclopentanols
The discovery of new pharmaceuticals and materials often requires the synthesis and screening of large libraries of related compounds. High-throughput and automated synthesis technologies are becoming indispensable tools in this process. Applying these technologies to the synthesis of this compound derivatives could significantly accelerate the discovery of new bioactive molecules.
Automated synthesis platforms can perform entire synthetic processes, including reaction setup, purification, and analysis, with minimal human intervention. This not only increases the speed and efficiency of synthesis but also improves reproducibility and reduces the risk of human error. For the synthesis of trifluoromethylated cyclopentanols, an automated system could rapidly screen various catalysts, solvents, and reaction conditions to optimize the trifluoromethylation of a diverse range of substituted cyclopentanones. This would allow for the rapid generation of a library of analogs for biological testing. The integration of automated synthesis with flow chemistry (discussed below) is a particularly powerful combination for efficient and scalable production.
Expanding the Scope of Stereoselective Control in Complex Systems
While this compound itself is achiral, the introduction of substituents on the cyclopentane (B165970) ring creates one or more stereocenters. The development of methods for the stereoselective synthesis of these substituted analogs is a significant and unresolved challenge. Controlling the facial selectivity of the trifluoromethylation of a substituted cyclopentanone (B42830) is crucial for accessing specific stereoisomers, which often exhibit different biological activities.
Future research will focus on the design and application of new chiral catalysts and auxiliaries that can effectively control the stereochemical outcome of the reaction. Organocatalysis and transition-metal catalysis are two prominent strategies being explored for the asymmetric synthesis of trifluoromethylated alcohols. For example, developing a catalytic system that can deliver the trifluoromethyl group to a specific face of a prochiral substituted cyclopentanone with high enantioselectivity would be a major breakthrough. Achieving high levels of diastereoselectivity in substrates that already contain stereocenters is another key objective. Success in this area would provide access to enantiomerically pure trifluoromethylated cyclopentanols, which are highly valuable building blocks for medicinal chemistry.
Integration with Flow Chemistry for Scalable Synthesis
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for the synthesis of organofluorine compounds. This technology is particularly well-suited for reactions involving hazardous reagents or gaseous starting materials, such as fluoroform.
The key benefits of flow chemistry include:
Enhanced Safety: Small reactor volumes minimize the risks associated with exothermic reactions or the handling of toxic/reactive gases.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.
Scalability: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel, bypassing challenges associated with scaling up batch reactions.
Increased Efficiency: Reactions are often faster in flow systems, leading to higher throughput.
For the synthesis of this compound, a flow-based process using fluoroform gas and a pumped solution of cyclopentanone could provide a safer, more efficient, and readily scalable manufacturing route compared to traditional batch methods. The development of integrated flow systems that combine reaction, work-up, and purification steps is a major goal for the future of pharmaceutical manufacturing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(trifluoromethyl)cyclopentan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclopentanone derivatives as starting materials. Key steps include trifluoromethylation via nucleophilic or electrophilic reagents (e.g., Ruppert-Prakash reagent, CF₃SiMe₃) under anhydrous conditions. For example, cyclopentanone can react with trifluoromethylating agents in the presence of Lewis acids like BF₃·Et₂O to introduce the CF₃ group. Subsequent reduction of the ketone intermediate (e.g., using NaBH₄ or LiAlH₄) yields the alcohol. Optimization focuses on solvent choice (e.g., THF for better reagent solubility), temperature control (−78°C to room temperature), and stoichiometric ratios to minimize side products like over-reduction or incomplete trifluoromethylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹⁹F NMR : Critical for confirming the presence and chemical environment of the trifluoromethyl group. A singlet near δ −60 to −70 ppm is expected due to the CF₃ group’s symmetry.
- ¹H NMR : The hydroxyl proton appears as a broad singlet (δ 1.5–2.5 ppm), while cyclopentane ring protons show splitting patterns dependent on stereochemistry.
- IR Spectroscopy : A strong O-H stretch (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) are diagnostic.
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M−H]⁻) should match the exact mass of C₆H₉F₃O (178.05 g/mol). Cross-validation with computational simulations (e.g., DFT) enhances reliability .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence its handling in experimental workflows?
- Methodological Answer : The compound’s high electronegativity from the CF₃ group increases lipophilicity, reducing water solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability studies under varying pH (e.g., acidic/basic conditions) reveal susceptibility to hydrolysis; neutral buffers are recommended for biological assays. Storage at −20°C under inert atmosphere (N₂/Ar) prevents degradation via oxidation or moisture absorption .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of nucleophilic substitutions involving this compound?
- Methodological Answer : The CF₃ group induces steric and electronic effects. In SN₂ reactions, the bulky cyclopentane ring and CF₃ group hinder backside attack, favoring retention of configuration. For SN₁ pathways, the carbocation intermediate’s stability is enhanced by the electron-withdrawing CF₃ group, leading to possible racemization. Computational studies (e.g., Gaussian-based transition-state modeling) can quantify activation energies and predict stereoselectivity. Experimental validation via chiral HPLC or X-ray crystallography is critical .
Q. How can computational chemistry (e.g., DFT, MD simulations) elucidate the conformational dynamics of this compound in solution?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometries to identify low-energy conformers. The CF₃ group’s orientation (axial/equatorial) impacts ring puckering and hydrogen-bonding propensity.
- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, ethanol) to analyze hydrogen-bond lifetimes and diffusion coefficients.
- NMR Chemical Shift Prediction : Tools like ACD/Labs or CASTEP correlate computed shifts with experimental data, resolving ambiguities in stereochemical assignments .
Q. What role does this compound play in designing fluorinated bioactive scaffolds, and how can its metabolic stability be assessed?
- Methodological Answer : The CF₃ group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In drug design, incorporate the scaffold into lead compounds targeting enzymes (e.g., kinases) where fluorine’s electronegativity modulates binding affinity. Assess stability via:
- In vitro assays : Liver microsomes or hepatocyte incubations to measure half-life.
- Isotope labeling : ¹⁸O or ²H tracing to track degradation pathways.
- Computational ADMET : Predict logP, permeability, and toxicity profiles using tools like SwissADME .
Notes on Evidence Utilization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
